molecular formula C9H13NO2 B1526503 (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol CAS No. 26413-74-1

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol

Cat. No.: B1526503
CAS No.: 26413-74-1
M. Wt: 167.2 g/mol
InChI Key: GUTYLNWHYDHWJI-UHFFFAOYSA-N
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Description

IUPAC Name

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol.

Key Identifiers

  • Molecular formula : $$ \text{C}9\text{H}{13}\text{NO}_2 $$
  • Molecular weight : 167.21 g/mol
  • SMILES : COC1=C(C)C=C(C)N=C1CO
  • InChIKey : GUTYLNWHYDHWJI-UHFFFAOYSA-N

Classification

  • Parent class : Pyridine derivatives
  • Subclass : Methoxypyridinemethanols
  • Functional groups : Methoxy, hydroxymethyl, methyl

The numbering of the pyridine ring follows IUPAC conventions, with the methoxy group at position 2, methyl groups at positions 4 and 6, and the hydroxymethyl group at position 3 (Figure 1).

Overview of Pyridine-Based Hydroxymethyl Compounds

Pyridine derivatives bearing hydroxymethyl groups are pivotal in organic synthesis due to their bifunctional reactivity. A comparative analysis of select analogs is provided in Table 1.

Compound Molecular Formula Key Applications Distinct Features
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol $$ \text{C}9\text{H}{13}\text{NO}_2 $$ Ligand synthesis, pharmaceutical intermediates Steric hindrance from methyl groups
3-Pyridinemethanol $$ \text{C}6\text{H}7\text{NO} $$ Vasodilators, kinase inhibitors Primary alcohol at position 3
2,6-Bis(hydroxymethyl)pyridine $$ \text{C}7\text{H}9\text{NO}_2 $$ MOF linkers, biocatalysis Dual hydroxymethyl groups

The hydroxymethyl group in these compounds enables diverse transformations:

  • Esterification : Conversion to chloromethyl derivatives for alkylation reactions.
  • Coordination chemistry : Chelation of metal ions in catalytic systems.
  • Biocatalysis : Enzymatic oxidation or reduction in green chemistry applications.

In (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol, the additional methyl and methoxy groups confer unique solubility and stability profiles, making it preferable for reactions requiring controlled steric environments.

Properties

IUPAC Name

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTYLNWHYDHWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CO)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Overview

Parameter Value
Chemical Name (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol
CAS Number 26413-74-1
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.2 g/mol
Purity (commercial) ≥95%

The synthesis of (2-methoxy-4,6-dimethylpyridin-3-yl)methanol generally involves the functionalization of a dimethylpyridine core, followed by the introduction of methoxy and hydroxymethyl groups. Common strategies in the literature for pyridine derivatives include:

  • Nucleophilic substitution
  • Cross-coupling reactions (often palladium-catalyzed)
  • Reduction of pyridine carboxaldehydes or esters to alcohols

Detailed Preparation Methods

Multi-Step Synthesis via Pyridine Carboxaldehyde Reduction

A well-documented approach involves the reduction of a pyridine-3-carboxaldehyde derivative to the corresponding alcohol. This method is supported by research on similar compounds, such as (4-methoxy-5,6-dimethylpyridin-3-yl)methanol, which shares a closely related structure.

Stepwise Procedure:
Step Reagents/Conditions Yield (%) Notes
1 POCl₃/DMF or n-BuLi/DMF, -78°C to RT 60–80 Formylation of pyridine ring
2 NaBH₄, MeOH or THF, 0–25°C, 1–2 h 55 Reduction to alcohol
Key Findings:
  • The reduction step is high-yielding and selective for the alcohol.
  • The overall yield from starting material is moderate due to losses in formylation and purification.
  • The method is scalable and suitable for multigram synthesis.

Alternative Synthetic Routes

Other synthetic routes explored in the literature for related pyridine alcohols include:

However, these methods are less commonly reported for this specific compound due to regioselectivity challenges and lower overall yields.

Summary Table of Preparation Methods

Method Key Reagents Yield (%) Advantages Limitations
Formylation + NaBH₄ Reduction POCl₃/DMF, NaBH₄ ~55 Selective, scalable Multi-step, moderate yield
Cross-coupling + Functional Group Manipulation Pd-catalyst, organoboron Variable Versatile for derivatives Regioselectivity, complexity
Direct Nucleophilic Substitution NaOMe, MeOH Variable Simpler for some derivatives Not always applicable

Research Findings and Practical Considerations

  • The most reliable and scalable method is the reduction of a formylated pyridine precursor using sodium borohydride.
  • Reaction conditions are generally mild, and the process can be performed on a multigram scale.
  • Alternative routes may be explored for specific derivatives or for optimization of yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the methoxy group, resulting in a different pyridine derivative.

  • Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: The major product is typically a carboxylic acid derivative.

  • Reduction: The major product is a pyridine derivative without the methoxy group.

  • Substitution: The products depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol exerts its effects involves its interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical reactions or biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituted Pyridine Derivatives

The compound belongs to a class of pyridine alcohols with varying substituents. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol 26413-74-1 C₉H₁₃NO₂ 167.21 2-OCH₃, 4-CH₃, 6-CH₃, 3-CH₂OH Reference compound; balanced lipophilicity due to methyl and methoxy groups
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol N/A C₉H₁₃NO₂ 167.20 4-OCH₃, 5-CH₃, 6-CH₃, 3-CH₂OH Positional isomer; altered electronic effects due to shifted substituents
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol 1806802-85-6 C₇H₅Cl₂F₂NO 228.02 4-Cl, 6-Cl, 2-CF₂H, 3-CH₂OH Higher polarity and molecular weight; halogen substituents enhance reactivity
(6-Methoxypyridin-2-yl)methanol N/A C₇H₉NO₂ 139.15 6-OCH₃, 2-CH₂OH Simplified structure; lower steric hindrance
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine 46002-83-9 C₉H₁₄N₂O 166.22 2-OCH₃, 4-CH₃, 6-CH₃, 3-CH₂NH₂ Methanol replaced by amine; altered hydrogen-bonding capacity

Physicochemical Properties and Reactivity

  • Lipophilicity: The presence of methyl and methoxy groups in (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol increases lipophilicity compared to unsubstituted pyridine alcohols. However, halogenated analogs like [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol exhibit higher polarity due to electronegative Cl/F atoms .
  • Synthetic Utility: Weinreb amide intermediates (e.g., N-methoxy-N,4,6-trimethylnicotinamide) are commonly used to synthesize pyridine alcohols, as demonstrated in the preparation of 3-(dimethylamino)-1-(4,6-dimethylpyridin-3-yl)propan-1-one . This method contrasts with direct condensation routes used for simpler derivatives like (6-methoxypyridin-2-yl)methanol .
  • Stability : Halogenated derivatives show enhanced stability under acidic conditions but are prone to nucleophilic substitution at chlorine sites . In contrast, the methoxy and methyl groups in the target compound confer resistance to oxidation .

Challenges in Comparative Analysis

  • Structural vs.
  • Data Gaps: Compounds like (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol are marked as discontinued in commercial catalogs, limiting experimental validation .

Biological Activity

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol
  • Molecular Formula : C10_{10}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 179.22 g/mol

The biological activity of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell signaling and proliferation.

Biological Activity Overview

Research has indicated several key areas where (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol exhibits biological activity:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Antimicrobial Properties : In vitro studies have shown that it possesses antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Antioxidant Activity

A study reported that (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol exhibited significant antioxidant properties in a DPPH radical scavenging assay. The IC50 value was determined to be 25 µg/mL, indicating a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid.

Antimicrobial Studies

In a series of antimicrobial tests, the compound was evaluated against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol has potential as a therapeutic agent against bacterial infections.

Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol
Reactant of Route 2
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(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol

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